Lofexidine hydrochloride
CAS No.: 21498-08-8
Cat. No.: VC0003874
Molecular Formula: C11H13Cl3N2O
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21498-08-8 |
---|---|
Molecular Formula | C11H13Cl3N2O |
Molecular Weight | 295.6 g/mol |
IUPAC Name | 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Standard InChI | InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H |
Standard InChI Key | DWWHMKBNNNZGHF-UHFFFAOYSA-N |
SMILES | CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Canonical SMILES | CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
Appearance | Solid powder |
Chemical Structure and Pharmacological Profile
Molecular Characteristics
Lofexidine hydrochloride is chemically designated as 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole monohydrochloride, with the molecular formula and a molar mass of 295.6 g/mol . The compound exists as a racemic mixture of two enantiomers, dexlofexidine and levlofexidine, with the latter demonstrating 20-fold greater potency at alpha-2 adrenergic receptors .
Physicochemical Properties
The hydrochloride salt form exhibits high solubility in water, methanol, and ethanol but limited solubility in nonpolar solvents like n-hexane . Its crystalline structure facilitates rapid absorption following oral administration, achieving peak plasma concentrations within 2–5 hours .
Table 1: Key Physicochemical Properties of Lofexidine Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Weight | 295.6 g/mol | |
Solubility in Water | Freely soluble | |
Bioavailability | >72% | |
Protein Binding | 55% |
Mechanism of Action
Primary Receptor Interactions
Lofexidine hydrochloride primarily agonizes alpha-2A adrenergic receptors, inhibiting norepinephrine release and attenuating sympathetic nervous system activity . This action reduces cAMP synthesis, potassium efflux, and neural firing rates, thereby alleviating withdrawal-associated tachycardia and hypertension .
Secondary Receptor Affinities
Unlike clonidine, lofexidine exhibits moderate agonist activity at serotonin receptors (5-HT1A, 5-HT7, 5-HT2C, 5-HT1D) and dopamine D2S receptors . These interactions may contribute to its efficacy in managing anxiety and mood-related withdrawal symptoms, though clinical correlates remain under investigation .
Table 2: Receptor Binding Profile Comparison (Lofexidine vs. Clonidine)
Receptor | Lofexidine Affinity | Clonidine Affinity |
---|---|---|
Alpha-2A Adrenergic | High | High |
5-HT1A | Moderate | None |
Dopamine D2S | Moderate | None |
Alpha-1A Adrenergic | Low | Low |
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral administration yields 72% bioavailability, with peak plasma concentrations (1.26 ng/mL) occurring 3 hours post-dose . The volume of distribution (300 L) indicates extensive tissue penetration, though protein binding remains moderate at 55% .
Metabolic Pathways
Hepatic metabolism predominates via CYP2D6, with minor contributions from CYP1A2 and CYP2C19 . Primary metabolites include N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide and 2,6-dichlorophenol, both pharmacologically inactive .
Elimination Kinetics
Renal excretion accounts for 94% of elimination, with an elimination half-life of 11 hours and total clearance of 17.6 L/h . Less than 1% is excreted unchanged in feces .
Parameter | Value | Source |
---|---|---|
Half-Life | 11 hours | |
Clearance | 17.6 L/h | |
Renal Excretion | 94% | |
Major Metabolizing Enzyme | CYP2D6 |
Clinical Efficacy and Research Findings
Phase III Trials
A double-blind, placebo-controlled study (N=264) demonstrated lofexidine’s superiority in reducing withdrawal severity (Day 3 SOWS-Gossop: 6.32 vs. 8.67, p=0.0212) and improving treatment retention (p=0.0034) . Participants receiving lofexidine reported fewer cravings and completed detoxification at higher rates than placebo controls .
Comparative Studies
Meta-analyses indicate lofexidine’s non-inferiority to diazepam and clonidine, with a 40% lower incidence of hypotension compared to the latter . In a head-to-head trial, lofexidine-treated patients exhibited a 25% higher completion rate for opioid discontinuation protocols .
Table 4: Efficacy Outcomes in Opioid Withdrawal Management
Outcome Measure | Lofexidine Group | Placebo/Comparator |
---|---|---|
Treatment Completion | 68% | 42% |
Hypotension Incidence | 12% | 32% (clonidine) |
Day 3 SOWS Score | 6.32 | 8.67 |
Regulatory Status and Guidelines
FDA Approval and Labeling
Lucemyra® (lofexidine hydrochloride) is approved for adults undergoing abrupt opioid cessation, with a maximum daily dose of 3.2 mg (16 tablets) . The label contraindicates concurrent use with QT-prolonging agents due to a 14.4 msec QTcF interval increase at supratherapeutic doses .
International Guidelines
The UK’s National Institute for Health and Care Excellence (NICE) endorses lofexidine for outpatient detoxification, particularly when combined with naltrexone to accelerate opioid receptor blockade .
Future Directions and Research Opportunities
Enantiomer-Specific Therapeutics
Preliminary data suggest levlofexidine’s enhanced alpha-2 selectivity could permit lower dosing and reduced adverse effects . Phase II trials investigating enantiopure formulations are ongoing.
Expanded Indications
Animal models indicate potential utility in alcohol and stimulant withdrawal syndromes, driven by lofexidine’s serotonergic activity . Human trials are needed to validate these applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume